molecular formula C19H21BrN4O B2584674 1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide CAS No. 1206984-66-8

1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2584674
CAS RN: 1206984-66-8
M. Wt: 401.308
InChI Key: ZSZUKZLZAONZPU-UHFFFAOYSA-N
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Description

The compound “1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a bromophenyl group, an isopentyl group, a pyrrole ring, a pyrazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole and pyrazole rings suggests that the compound could have aromatic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the bromophenyl group could undergo reactions typical of aryl halides, while the carboxamide group could participate in reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Characterization : Zhu et al. (2014) discuss the synthesis of novel carboxamides, similar in structure to 1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, emphasizing their preparation via reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines. This study provides insights into the synthetic routes relevant to similar pyrazole-based compounds (Zhu et al., 2014).
  • Crystal Structure Analysis : Kumar et al. (1999) isolated a compound with structural similarities, emphasizing the importance of intra- and intermolecular hydrogen bonding in defining its crystal structure. This is relevant for understanding the structural characteristics of similar pyrazole derivatives (Kumar et al., 1999).

Potential Biological Activities

  • Insecticidal and Fungicidal Activities : The research by Zhu et al. (2014) also evaluated the insecticidal and fungicidal activities of their synthesized compounds, providing a basis for the potential biological applications of similar pyrazole-based carboxamides in agriculture or pest control (Zhu et al., 2014).
  • Cytotoxicity Studies : Hassan et al. (2014) synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to our subject, and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates a potential application in researching cancer treatments (Hassan et al., 2014).
  • Chemical Sensor Applications : Yang et al. (2011) explored a pyrazole-based compound as a fluorescent sensor for fluoride anion detection, suggesting potential uses of similar compounds in chemical sensing technologies (Yang et al., 2011).

Molecular Modeling and Medicinal Chemistry

  • Receptor Affinity Studies : Silvestri et al. (2008) investigated the cannabinoid receptor affinity of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, providing insights into the molecular interactions and potential therapeutic applications of similar compounds (Silvestri et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s handled. The bromophenyl group, for instance, could potentially make the compound hazardous if it’s not handled properly .

Future Directions

The future research directions for this compound could involve further studies to elucidate its properties, potential uses, and mechanisms of action. It could also involve the development of new synthetic routes or the exploration of its potential applications in various fields .

properties

IUPAC Name

1-(4-bromophenyl)-N-(3-methylbutyl)-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O/c1-14(2)9-10-21-18(25)17-13-22-24(16-7-5-15(20)6-8-16)19(17)23-11-3-4-12-23/h3-8,11-14H,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZUKZLZAONZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

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